molecular formula C22H21N3O5S B15011101 Ethyl 2-amino-1-(2-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-1-(2-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15011101
M. Wt: 439.5 g/mol
InChI Key: BKNZPYRKYYROCM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(2-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-1-(2-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2-nitrobenzaldehyde and thiophene-3-carbaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hexahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(2-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as alkyl halides.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

Ethyl 2-amino-1-(2-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-(2-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Ethyl 2-amino-1-(2-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds such as:

    Quinoline derivatives: These compounds share a similar core structure but differ in the functional groups attached.

    Thiophene derivatives: These compounds contain the thiophene ring but may have different substituents.

    Nitrophenyl derivatives: These compounds have the nitrophenyl group but vary in other parts of the molecule.

The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 2-amino-1-(2-nitrophenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C22H21N3O5S/c1-2-30-22(27)20-18(13-10-11-31-12-13)19-16(8-5-9-17(19)26)24(21(20)23)14-6-3-4-7-15(14)25(28)29/h3-4,6-7,10-12,18H,2,5,8-9,23H2,1H3

InChI Key

BKNZPYRKYYROCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CSC=C3)C(=O)CCC2)C4=CC=CC=C4[N+](=O)[O-])N

Origin of Product

United States

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